molecular formula C9H9NO3S B11705852 Phenyl 2-cyanoethanesulfonate

Phenyl 2-cyanoethanesulfonate

Cat. No.: B11705852
M. Wt: 211.24 g/mol
InChI Key: RBDGXLKEHFXJOF-UHFFFAOYSA-N
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Description

Phenyl 2-cyanoethanesulfonate is an organic compound characterized by the presence of a phenyl group, a cyano group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-cyanoethanesulfonate typically involves the reaction of phenylacetonitrile with a sulfonating agent. One common method is the reaction of phenylacetonitrile with chlorosulfonic acid, which results in the formation of this compound under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-cyanoethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-cyanoethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of phenyl 2-cyanoethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can enhance solubility and facilitate interactions with aqueous environments. These interactions can lead to inhibition or modification of enzyme activity, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetonitrile: Similar structure but lacks the sulfonate group.

    Phenylsulfonic acid: Contains a sulfonic acid group instead of a cyano group.

    Benzyl cyanide: Similar to phenylacetonitrile but with a different substitution pattern.

Uniqueness

Phenyl 2-cyanoethanesulfonate is unique due to the presence of both a cyano group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

phenyl 2-cyanoethanesulfonate

InChI

InChI=1S/C9H9NO3S/c10-7-4-8-14(11,12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2

InChI Key

RBDGXLKEHFXJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCC#N

Origin of Product

United States

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